molecular formula C14H17N5O B6437864 6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2548997-55-1

6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B6437864
CAS No.: 2548997-55-1
M. Wt: 271.32 g/mol
InChI Key: ULZVFWKFVKPUMZ-UHFFFAOYSA-N
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Description

6-Methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine (CAS 2548997-55-1) is a chemical compound with a molecular formula of C14H17N5O and a molecular weight of 271.32 g/mol . This complex organic molecule features a pyrimidine core, a methyl group, and an azetidine moiety linked to a pyridine ring, a structure hypothesized to enhance target binding affinity, particularly in kinase inhibition or receptor modulation . This compound is intended for research applications in medicinal chemistry and drug discovery. Its structural features are characteristic of scaffolds investigated for their potential in various therapeutic areas . The presence of the azetidine ring is a notable feature, as this saturated heterocycle is present in other compounds studied for their interaction with neurological targets, such as nicotinic acetylcholine receptors (nAChRs) . Furthermore, analogues containing the N-(pyridinyl)pyrimidin-amine structure have been identified as potent candidates for inhibiting targets like cyclin-dependent kinase 2 (CDK2), highlighting the research value of this chemical class in oncology . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a starting point for structure-activity relationship (SAR) studies. The product is supplied with guaranteed high purity and is intended for research use only. It is not designed for human or veterinary therapeutic applications.

Properties

IUPAC Name

6-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-18(13-7-14(20-2)17-10-16-13)11-8-19(9-11)12-5-3-4-6-15-12/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZVFWKFVKPUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxylation of Pyrimidine

The 6-methoxy group is introduced via nucleophilic aromatic substitution (SNAr) on a chloropyrimidine precursor. For example, heating 4-amino-6-chloropyrimidine with sodium methoxide in methanol under reflux achieves quantitative substitution.

Reaction Conditions :

  • Substrate : 4-Amino-6-chloropyrimidine (1.0 equiv).

  • Base : NaOMe (2.5 equiv).

  • Solvent : Methanol, reflux (65°C).

  • Time : 12 hours.

  • Yield : >95%.

Functionalization at Position 4

The amine at position 4 is critical for coupling with the azetidine moiety. Protection of this amine with a tert-butoxycarbonyl (Boc) group is often necessary before subsequent reactions to prevent undesired side reactions.

Synthesis of 1-(Pyridin-2-yl)Azetidin-3-amine

Azetidine Ring Formation

Azetidine rings are typically synthesized via cyclization strategies:

  • Cyclization of 1,3-Diaminopropanes : Reaction of 1,3-dibromopropane with pyridin-2-amine under basic conditions forms the azetidine ring.

  • Ring-Closing Metathesis : Using Grubbs catalyst for olefin metathesis to form the azetidine skeleton.

Example Protocol :

  • Substrate : 1,3-Dibromopropane (1.0 equiv), pyridin-2-amine (2.2 equiv).

  • Base : K2CO3 (3.0 equiv).

  • Solvent : DMF, 80°C, 24 hours.

  • Yield : 65–70%.

N-Methylation of Azetidine

The secondary amine on azetidine is methylated using reductive amination:

  • Reagents : Formaldehyde (1.2 equiv), NaBH3CN (1.5 equiv).

  • Solvent : MeOH, room temperature, 6 hours.

  • Yield : 85–90%.

Coupling of Pyrimidine and Azetidine Moieties

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling is the most reliable method for forming the C-N bond between the pyrimidine and azetidine.

Optimized Conditions :

  • Catalyst : Pd2(dba)3 (2 mol%).

  • Ligand : Xantphos (4 mol%).

  • Base : Cs2CO3 (3.0 equiv).

  • Solvent : 1,4-Dioxane/tert-butanol (2:1 v/v).

  • Temperature : 110°C, 7 hours.

  • Yield : 72%.

Mechanistic Insight :
The reaction proceeds via oxidative addition of the palladium catalyst to the chloropyrimidine, followed by ligand exchange and reductive elimination to form the C-N bond.

Comparative Analysis of Synthetic Routes

Method Catalyst System Temperature Time Yield Reference
Buchwald-HartwigPd2(dba)3/Xantphos110°C7 h72%
Ullmann CouplingCuI/1,2-Diaminocyclohexane100°C28 h71%
Direct AlkylationNaHRT12 h45%

Key Observations :

  • Palladium-based systems offer higher yields but require stringent anhydrous conditions.

  • Copper-mediated Ullmann coupling is slower but cost-effective for large-scale synthesis.

Challenges and Optimization Strategies

Regioselectivity in Amination

The presence of multiple amine groups necessitates protective group strategies. Boc protection of the pyrimidine amine before coupling prevents undesired side reactions.

Solvent Effects

Polar aprotic solvents (e.g., 1,4-dioxane) improve catalyst solubility and reaction homogeneity, whereas protic solvents (e.g., tert-butanol) enhance base activity.

Ligand Screening

Bulky phosphine ligands like Xantphos suppress β-hydride elimination, favoring C-N bond formation over side reactions.

Scalability and Industrial Considerations

  • Cost Efficiency : Pd2(dba)3, though effective, is expensive. Recyclable catalysts (e.g., Pd/C) are being explored for large-scale production.

  • Green Chemistry : Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 20 minutes at 90°C) .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various nucleophiles or electrophiles under suitable conditions, often in the presence of catalysts or under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C16H18N4O2
  • Molecular Weight : 298.3397 g/mol
  • CAS Number : 2415463-60-2

The structure features a pyrimidine core with methoxy and azetidine substituents, which contribute to its biological activity and chemical reactivity.

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. The unique structural features of 6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine may enhance its efficacy against various cancer cell lines. Studies have shown that modifications in the pyrimidine structure can lead to increased cytotoxicity, suggesting a promising avenue for drug development.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of pathogens. This compound may serve as a lead structure for developing new antimicrobial agents targeting resistant strains of bacteria and fungi.

2. Biochemical Probes

  • The compound's ability to interact with specific enzymes and receptors positions it as a potential biochemical probe in research settings. Its binding affinity can be utilized in studying enzyme kinetics and receptor-ligand interactions, providing insights into metabolic pathways and disease mechanisms .

3. Material Science

  • The compound can be explored for its utility in creating novel materials with specific electronic or optical properties. Its unique structure allows for potential applications in organic electronics or as components in sensors .

Case Studies

1. Anticancer Evaluation

  • A study evaluated a library of pyrimidine derivatives, including this compound, revealing that modifications could enhance anticancer activity significantly. The results indicated that specific substitutions at the pyrimidine ring could improve selectivity towards cancer cells while minimizing toxicity to normal cells.

2. Microbial Inhibition

  • Another investigation into related compounds highlighted their antimicrobial efficacy against various Gram-positive and Gram-negative bacteria. This suggests that this compound could be further developed as a therapeutic agent for treating infections caused by resistant bacterial strains .

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential anticancer and antimicrobial agent; biochemical probe
Biochemical ResearchInteraction studies with enzymes and receptors
Material ScienceDevelopment of novel materials for electronics and sensors

Mechanism of Action

The mechanism of action of 6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrimidine core : Aromatic heterocycle with nitrogen atoms at positions 1, 3, and 2.
  • Methoxy group (position 6) : Electron-donating substituent that may influence electronic properties and metabolic stability.
  • N-methyl and azetidine groups : The N-methyl group reduces steric hindrance, while the azetidine ring (4-membered saturated heterocycle) contributes to spatial orientation.
  • Pyridin-2-yl substituent : Aromatic nitrogen-containing ring that may participate in π-π stacking or metal coordination.

Comparison with Structurally Similar Compounds

Pyrimidin-4-amine Derivatives with Sulfone/Sulfoximine Groups

  • Example: N-(Pyridin-2-yl)pyrimidin-4-amine derivatives containing sulfone/sulfoximine groups (e.g., patents ). Structural Differences: Sulfone/sulfoximine groups replace the methoxy and azetidine moieties. Functional Impact: Sulfone groups improve solubility and bioavailability due to polar characteristics. Molecular Weight: Higher (e.g., ~350–400 g/mol) compared to the target compound (estimated ~284 g/mol).

Quinazoline-Based Analogs

  • Example: 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n, yield: 79.8%, ESI-MS: 342.1 [M+H]+) . Structural Differences: Quinazoline core (two fused aromatic rings) replaces pyrimidine. Functional Impact: Quinazolines exhibit stronger π-π stacking but may reduce metabolic stability.

Thieno- and Pyrrolo-Pyrimidine Derivatives

  • Example: 2-Methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine (MW: 413.5 g/mol) . N-[(Pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (QXC ligand, MW: 225.25 g/mol) . Structural Differences: Thieno/pyrrolo rings are fused to pyrimidine, altering electronic profiles. Functional Impact: Thieno derivatives (e.g., ) may exhibit enhanced lipid solubility due to sulfur atoms, while pyrrolo derivatives (e.g., ) offer smaller molecular footprints for binding to compact active sites.

Azetidine-Containing Analogs

  • Example :
    • N-[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine .
    • N-(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine .
    • Structural Differences : Sulfonyl or triazolo-pyridazine groups replace pyridin-2-yl on the azetidine ring.
    • Functional Impact : Sulfonyl groups enhance hydrophilicity, while triazolo-pyridazine introduces additional hydrogen-bonding sites. These modifications may alter target selectivity compared to the pyridin-2-yl group in the target compound.

Discussion of Structural and Functional Trends

  • Electronic Effects : Methoxy groups (electron-donating) in the target compound may enhance resonance stabilization, while sulfone groups (electron-withdrawing) in analogs could increase electrophilicity.
  • Synthetic Feasibility : Quinazoline derivatives demonstrate high yields (~75–80%), suggesting robust synthetic routes. The target compound’s synthesis may require optimization due to the sterically hindered azetidine-pyridine group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Core Reaction : Start with a pyrimidine scaffold (e.g., 6-methoxypyrimidin-4-amine) and introduce the azetidine moiety via nucleophilic substitution. Use coupling agents like EDCI/HOBt for amide bond formation if intermediates require functionalization .
  • Solvent and Base Selection : Dichloromethane or THF with triethylamine as a base minimizes side reactions. For azetidine ring closure, consider using cesium carbonate in DMSO under controlled heating (35–50°C) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (10–50%) effectively isolates the target compound. Confirm purity via HPLC (>98%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substituent positions. Key signals include the methoxy group (~δ 3.8 ppm) and pyridine protons (δ 8.0–8.5 ppm) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between the pyrimidine and pyridine rings to validate spatial arrangement .
  • HRMS : Use ESI-HRMS to confirm molecular weight (e.g., [M+H]+ at m/z 330.1692) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives targeting specific enzymes?

  • Methodological Answer :

  • Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Docking Studies : Dock the compound into active sites (e.g., COX-2 or kinase domains) using AutoDock Vina. Focus on interactions like π-π stacking with pyridine and hydrogen bonds with the azetidine N–H group .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What experimental strategies address contradictions in bioactivity data (e.g., inconsistent IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assays for cytotoxicity, fixed incubation times). Include positive controls (e.g., doxorubicin for anticancer assays) .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare replicates. For outlier removal, use Grubbs’ test (α=0.05) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .

Q. How can in vitro bioactivity studies be designed to elucidate the mechanism of action for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, BRAF) using ADP-Glo™ assays. Measure IC50_{50} values under varying ATP concentrations to determine competitive/non-competitive inhibition .
  • Cellular Pathways : Perform RNA-seq or phosphoproteomics on treated cell lines (e.g., HeLa) to identify dysregulated pathways (e.g., MAPK/ERK) .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .

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